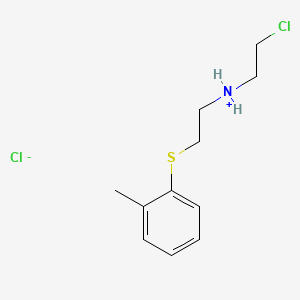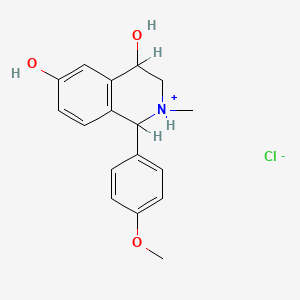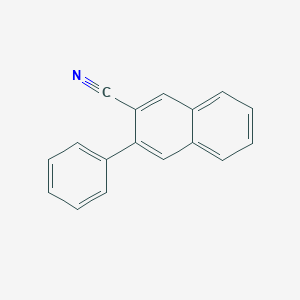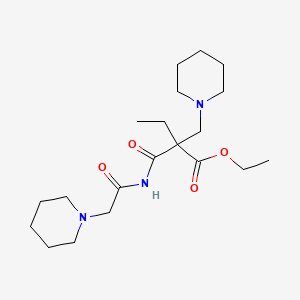
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
The synthesis of 2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-methylphenylthiol with beta-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reactants are mixed in precise stoichiometric ratios and subjected to optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography or distillation, ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups. This reaction is typically facilitated by the presence of a base.
Condensation: The compound can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted amines, thiols, and other functionalized derivatives.
科学的研究の応用
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloroethylamine and thioether functional groups, which can undergo nucleophilic substitution and oxidation-reduction reactions. These reactions enable the compound to modify biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
類似化合物との比較
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride can be compared with other similar compounds, such as:
2-Chloroethylamine hydrochloride: A simpler analogue that lacks the methylphenylthio group, making it less versatile in certain synthetic applications.
2-Bromoethylamine hydrobromide: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Bis(2-chloroethyl)amine hydrochloride: Contains two chloroethyl groups, making it more reactive and suitable for different types of chemical modifications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic and research applications.
特性
CAS番号 |
63918-03-6 |
|---|---|
分子式 |
C11H17Cl2NS |
分子量 |
266.2 g/mol |
IUPAC名 |
2-chloroethyl-[2-(2-methylphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12;/h2-5,13H,6-9H2,1H3;1H |
InChIキー |
XNGOWNGMNKDJRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1SCC[NH2+]CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)



![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)

![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)

![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)

